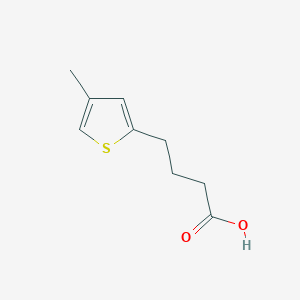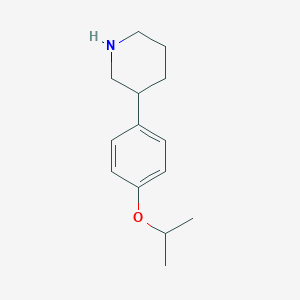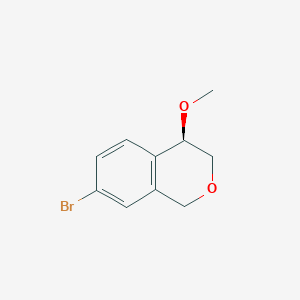![molecular formula C30H29BrN2O5 B13535516 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, a bromopyridine moiety, and a fluorenylmethoxycarbonyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then coupled with a spirocyclic amine under specific reaction conditions to form the core structure. The fluorenylmethoxycarbonyl group is introduced through a subsequent reaction, often involving a protecting group strategy to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine atom in the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in biological studies, particularly in protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and spatial orientation. The fluorenylmethoxycarbonyl group may enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
2-(4-(5-bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid: Shares a similar spirocyclic framework but lacks the fluorenylmethoxycarbonyl group.
5-bromopyridine-3-carboxylic acid: Contains the bromopyridine moiety but differs in the overall structure and functional groups.
Uniqueness
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid is unique due to its combination of a spirocyclic core, bromopyridine, and fluorenylmethoxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C30H29BrN2O5 |
|---|---|
分子量 |
577.5 g/mol |
IUPAC名 |
2-[[2-(5-bromopyridin-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid |
InChI |
InChI=1S/C30H29BrN2O5/c31-20-9-10-26(32-15-20)30(38-17-27(34)35)18-29(19-30)11-13-33(14-12-29)28(36)37-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-10,15,25H,11-14,16-19H2,(H,34,35) |
InChIキー |
NGFWFPLGQPUULV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CC(C2)(C3=NC=C(C=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


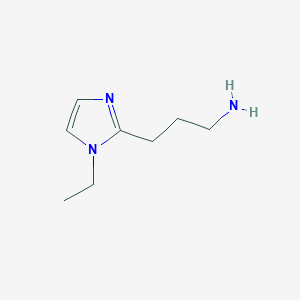
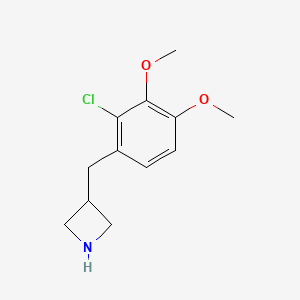

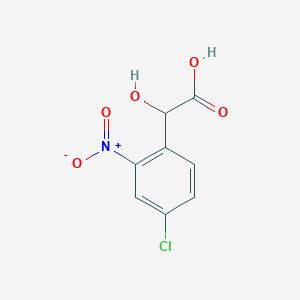
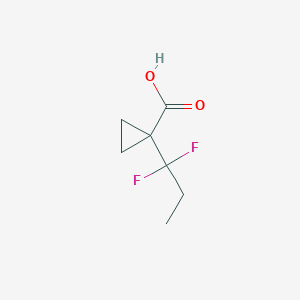

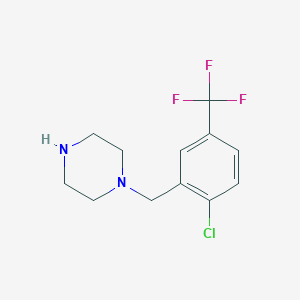
![Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13535465.png)
![(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)


